

Preclinical Profile of YZJ-1139 (Fazamorexant): An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Fazamorexant	
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Introduction

YZJ-1139, also known as **Fazamorexant**, is a novel dual orexin receptor antagonist (DORA) under development for the treatment of insomnia. By competitively binding to and inhibiting the activity of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), **Fazamorexant** modulates the orexin neuropeptide system, which is a key regulator of wakefulness. This technical guide provides a comprehensive overview of the available preclinical data on YZJ-1139 from studies in animal models, focusing on its pharmacology, pharmacokinetics, and safety profile.

Core Data Summary In Vitro Pharmacology

In vitro studies have demonstrated the potent and selective antagonistic activity of **Fazamorexant** at both human orexin receptors.

Table 1: In Vitro Receptor Binding Affinity of YZJ-1139 (Fazamorexant)



Receptor	IC50 (nM)
Orexin 1 Receptor (OX1R)	32[1]
Orexin 2 Receptor (OX2R)	41[1]

Animal Safety and Tolerability

Preclinical safety studies have been conducted in rats and dogs to establish the no-observed-adverse-effect levels (NOAELs).

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) of YZJ-1139 (**Fazamorexant**) in Animal Models

Animal Model	NOAEL
Rat	70 mg/kg[1]
Dog	120 mg/kg[1]

Initial Effective Dose in Animal Models

Based on preclinical assessments referenced in a first-in-human study, the initial effective doses of **Fazamorexant** have been reported in rats.

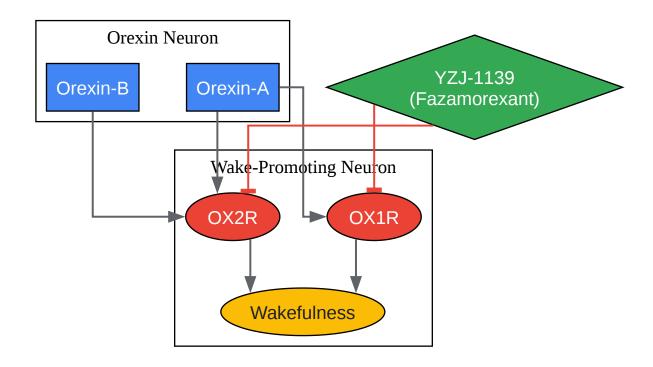
Table 3: Initial Effective Dose of YZJ-1139 (Fazamorexant) in Animal Models

Animal Model	Initial Effective Dose
Rat	3 mg/kg[1]

Signaling Pathway and Mechanism of Action

Fazamorexant exerts its therapeutic effect by acting as a dual antagonist of the orexin receptors, thereby inhibiting the wake-promoting signaling of the orexin neuropeptides (Orexin-A and Orexin-B).





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Mechanism of action of YZJ-1139 (Fazamorexant).

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of YZJ-1139 are based on established methodologies for studying insomnia in animal models and conducting pharmacokinetic and toxicology assessments.

Rodent Models of Insomnia

Several rodent models are commonly used to induce insomnia and evaluate the efficacy of hypnotic agents. While specific studies with **Fazamorexant** in these models are not publicly available, the following protocols are standard in the field.

- 1. Stress-Induced Insomnia Model
- Objective: To mimic stress-induced sleep disturbances.
- Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.



- · Methodology:
 - House animals individually and allow for acclimatization.
 - Implant telemetry devices for continuous electroencephalogram (EEG) and electromyogram (EMG) recording.
 - Induce stress by methods such as cage change to a novel environment, exposure to predator odor, or inescapable footshock.
 - Administer YZJ-1139 or vehicle orally at a specified time before the dark phase.
 - Record and analyze sleep parameters, including sleep latency (time to fall asleep), total sleep time, and sleep architecture (NREM and REM sleep stages).
- 2. Caffeine-Induced Insomnia Model
- Objective: To induce a state of hyperarousal and difficulty initiating sleep.
- · Animal Model: Male Wistar rats.
- Methodology:
 - Surgically implant electrodes for EEG/EMG monitoring and allow for recovery.
 - Administer caffeine (e.g., 10-15 mg/kg, i.p.) to induce wakefulness.
 - Subsequently, administer YZJ-1139 or vehicle orally.
 - Monitor and score sleep-wake stages to assess the reversal of caffeine-induced arousal.

Pharmacokinetic Studies

- Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of YZJ-1139.
- Animal Models: Sprague-Dawley rats and Beagle dogs.
- Methodology:



- Administer a single dose of YZJ-1139 intravenously (for absolute bioavailability) and orally.
- Collect serial blood samples at predetermined time points via cannulation or direct venipuncture.
- Analyze plasma concentrations of YZJ-1139 using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using noncompartmental analysis.
- For excretion studies, house animals in metabolic cages to collect urine and feces for analysis.

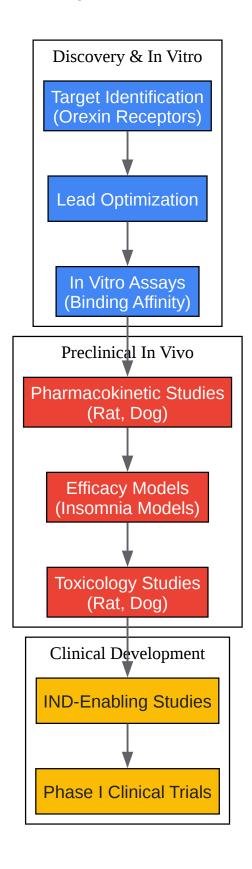
Toxicology Studies

- Objective: To evaluate the safety profile of YZJ-1139 after acute and repeated dosing.
- Animal Models: Sprague-Dawley rats and Beagle dogs.
- Methodology:
 - Acute Toxicity: Administer single, escalating doses of YZJ-1139 orally to determine the maximum tolerated dose (MTD) and identify signs of toxicity.
 - Repeated-Dose Toxicity: Administer YZJ-1139 daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels.
 - Monitor clinical signs, body weight, food consumption, and perform detailed clinical pathology (hematology, clinical chemistry, urinalysis) at regular intervals.
 - At the end of the study, conduct a full necropsy and histopathological examination of all major organs.
 - Establish the NOAEL for each species.

Experimental and Logical Workflows



The preclinical development of a novel hypnotic agent like YZJ-1139 follows a structured workflow from initial discovery to enabling clinical trials.





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Preclinical development workflow for YZJ-1139.

Conclusion

The available preclinical data for YZJ-1139 (**Fazamorexant**) indicate that it is a potent and selective dual orexin receptor antagonist. The NOAELs established in rats and dogs provide a preliminary safety margin. While detailed efficacy studies in animal models of insomnia are not publicly available, the mechanism of action and the initial effective dose in rats suggest its potential as a therapeutic agent for insomnia. Further publication of comprehensive preclinical data will be crucial for a complete understanding of its profile.

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References

- 1. Pharmacokinetics, Pharmacodynamic, Safety and Tolerability of Fazamorexant, a Novel Dual Orexin Receptor Antagonist: Report of the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
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